molecular formula C8H4ClNO3 B12352637 8-chloro-8H-3,1-benzoxazine-2,4-dione

8-chloro-8H-3,1-benzoxazine-2,4-dione

Cat. No.: B12352637
M. Wt: 197.57 g/mol
InChI Key: XTZZMKSELWOIQF-UHFFFAOYSA-N
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Description

8-chloro-8H-3,1-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring, and a chlorine atom at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-8H-3,1-benzoxazine-2,4-dione typically involves the reaction of 2-aminophenol with phosgene or its derivatives. The reaction proceeds through the formation of an intermediate isatoic anhydride, which then undergoes cyclization to form the benzoxazine ring. The presence of a chlorine atom at the 8th position can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-chloro-8H-3,1-benzoxazine-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-chloro-8H-3,1-benzoxazine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-8H-3,1-benzoxazine-2,4-dione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. It can also interact with DNA and RNA, affecting their function and stability. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-8H-3,1-benzoxazine-2,4-dione is unique due to the presence of a chlorine atom at the 8th position, which significantly influences its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H4ClNO3

Molecular Weight

197.57 g/mol

IUPAC Name

8-chloro-8H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H4ClNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3,5H

InChI Key

XTZZMKSELWOIQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C2=NC(=O)OC(=O)C2=C1)Cl

Origin of Product

United States

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